n-(2,6-Diethylphenyl)-2-sulfanylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-9-6-5-7-10(4-2)12(9)13-11(14)8-15/h5-7,15H,3-4,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDCFCDPFFOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303846 | |
| Record name | n-(2,6-diethylphenyl)-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34282-27-4 | |
| Record name | N-(2,6-Diethylphenyl)-2-mercaptoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34282-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 162706 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034282274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2,6-diethylphenyl)-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,6 Diethylphenyl 2 Sulfanylacetamide and Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of n-(2,6-Diethylphenyl)-2-sulfanylacetamide logically disconnects the molecule at two key positions: the amide bond (C-N) and the carbon-sulfur bond (C-S).
C-N Bond Disconnection: This disconnection points to 2,6-diethylaniline (B152787) and a derivative of 2-sulfanylacetic acid as the primary precursors. This is a standard disconnection for amides, suggesting an amide bond formation reaction.
C-S Bond Disconnection: Alternatively, disconnecting the C-S bond of the 2-sulfanylacetamide moiety suggests a precursor with a good leaving group, such as 2-chloro-N-(2,6-diethylphenyl)acetamide , and a sulfur nucleophile.
This analysis identifies 2,6-diethylaniline and chloroacetyl chloride as the most practical starting materials. The key intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide , is formed first and then converted to the final product. nih.gov
Classical Synthetic Routes to the Core Sulfanylacetamide Structure
Traditional synthetic methods provide a robust and well-established foundation for constructing the this compound molecule. These routes are characterized by sequential bond-forming reactions.
A primary strategy involves the synthesis and subsequent reaction of 2-chloro-N-arylacetamides. The high reactivity of the alpha-chloro group makes it an excellent electrophile for substitution reactions with various nucleophiles, including sulfur-containing compounds. researchgate.net The synthesis of the crucial intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, is a cornerstone of this approach. nih.gov This intermediate can then react with different thiol derivatives to introduce the sulfanyl (B85325) group.
The formation of the amide linkage is a critical step, typically achieved through the acylation of 2,6-diethylaniline with chloroacetyl chloride. This condensation reaction is generally performed in an appropriate solvent and may utilize a base to neutralize the hydrogen chloride byproduct. A specific method involves the dropwise addition of chloroacetyl chloride to a stirred solution of 2,6-diethylaniline in anhydrous ethyl acetate. nih.gov
Table 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Ref |
|---|
Once the 2-chloro-N-(2,6-diethylphenyl)acetamide intermediate is secured, the sulfanyl group is introduced via an S-alkylation reaction. This involves the nucleophilic displacement of the chloride ion by a sulfur-containing nucleophile.
Common sulfur sources for this transformation include:
Sodium or Potassium Thioacetate: This reagent reacts with the chloroacetamide to form an S-acetylated intermediate. Subsequent hydrolysis under basic or acidic conditions removes the acetyl group to yield the free thiol.
Sodium Hydrosulfide (NaSH): Direct reaction with NaSH can introduce the sulfanyl group, although careful control of reaction conditions is necessary to avoid side reactions like the formation of disulfide byproducts.
Thiourea (B124793): This method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to give the desired thiol.
A related procedure demonstrates the reaction of a 2-chloro-N-arylacetamide with an aqueous solution of sodium sulfide (B99878) (Na₂S) in ethanol, which serves as the sulfur nucleophile source. ekb.eg
Table 2: Example of S-Alkylation with a Sulfur Nucleophile
| Electrophile | Nucleophile Source | Solvent | Conditions | Product Type | Ref |
|---|
Modern Synthetic Techniques and Innovations
To improve efficiency, yield, and environmental footprint, modern synthetic methods are being explored for the synthesis of acetamide (B32628) derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.gov This technique is particularly effective for reactions in polar solvents, which absorb microwave energy efficiently.
While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles are applicable to its formation. Both the initial amide formation and the subsequent S-alkylation are types of reactions that have been shown to benefit from microwave heating. researchgate.netnih.gov For instance, the condensation of amines with haloacetyl chlorides and the nucleophilic substitution on chloroacetamides can be significantly expedited. nih.gov The general procedure involves heating the reaction mixture in a sealed vessel inside a microwave reactor at a set temperature for a short duration.
Table 3: General Parameters for Microwave-Assisted Acetamide Synthesis
| Reaction Type | Typical Solvent | Temperature | Time | Advantage | Ref |
|---|
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for accelerating chemical reactions. mdpi.comtandfonline.com This method, known as sonochemistry, utilizes ultrasonic radiation, typically in the range of 20 to 100 KHz, to enhance reaction rates and yields. mdpi.com For the synthesis of acetamide derivatives and related heterocyclic compounds, ultrasound irradiation offers substantial advantages over conventional methods. mdpi.comrsc.org
Key benefits reported in the literature include drastically reduced reaction times and improved product yields. mdpi.comresearchgate.net For instance, syntheses that might take 16-26 hours using conventional heating can often be completed within 40-80 minutes under ultrasonic conditions. mdpi.com Furthermore, these reactions can frequently be conducted at lower temperatures (e.g., 45–55 °C), contributing to energy savings and potentially minimizing side reactions. mdpi.com The efficiency of ultrasound-assisted strategies is often highlighted by comparing the outcomes with traditional protocols, where sonochemistry consistently provides higher yields in a fraction of the time. mdpi.comrsc.org This approach is valued for being an economical and environmentally sustainable technique in the synthesis of pharmacological agents. mdpi.com
Catalytic Approaches in Acetamide and Sulfanyl Linkage Formation
The formation of the this compound structure involves the creation of two critical linkages: the acetamide bond and the carbon-sulfur (sulfanyl) bond. Modern synthetic strategies frequently employ catalysts to facilitate these formations efficiently and selectively.
Acetamide Linkage (Amidation): The amide bond is a cornerstone of organic and medicinal chemistry. While traditional methods for amide synthesis exist, catalytic approaches are increasingly favored to overcome limitations such as the need for harsh reagents or high temperatures. researchgate.netresearchgate.net Metal-free transamidation reactions represent a powerful methodology, allowing for the direct conversion of one amide to another without metal catalysts. researchgate.net In some catalytic systems for transamidation, antimony trichloride (B1173362) (SbCl3) has been shown to be effective, particularly for reactions involving thioacetamide (B46855) and various amines. researchgate.net
Other advanced catalytic methods include electrochemical synthesis. For example, researchers have investigated the use of copper-based single-atom alloy catalysts to synthesize acetamide directly from CO2 and N2. nih.govacs.org This process involves the simultaneous C-C and C-N bond coupling, highlighting a novel frontier in sustainable amide synthesis. nih.govacs.org Heterogeneous catalysts, such as ceria (CeO2), have also been studied for their potential to catalyze amide bond hydrolysis, which provides fundamental insights into the mechanisms of amide bond formation and cleavage. nih.gov
Sulfanyl Linkage (C–S Bond Formation): The introduction of a sulfanyl group onto a carbon framework is a crucial step in synthesizing a wide array of organosulfur compounds. princeton.edu Catalytic methods for C-S bond formation are diverse and have seen significant advancements. snnu.edu.cn One prominent strategy is the sulfa-Michael addition, where a thiol is added to an α,β-unsaturated carbonyl compound. This reaction can be catalyzed by organocatalysts, such as those derived from cinchona alkaloids, to achieve high enantioselectivity under mild conditions. nih.gov
Photocatalysis offers another modern approach for forging C-S bonds. nih.gov Visible-light photoredox catalysis can be used to generate sulfonyl radicals from sulfinates, which then add to alkenes or other substrates. nih.gov This method has been successfully applied to create vinyl sulfones and other sulfur-containing molecules. nih.gov Additionally, metal-catalyzed reactions are widely used. For instance, copper-catalyzed S-amidation of thiols provides a route to N-acyl sulfenamides, which are themselves useful reagents for creating other sulfur linkages. researchgate.net These catalytic systems offer efficient and often highly selective pathways to the desired sulfanylated products. princeton.edusnnu.edu.cn
Purification and Isolation Protocols in Research Synthesis
Following the synthesis of this compound and its analogues, a robust purification and isolation protocol is essential to obtain the compound in high purity. Standard laboratory procedures typically involve a combination of extraction, washing, crystallization, and chromatography.
A common initial workup involves quenching the reaction mixture and performing a liquid-liquid extraction. The organic layer containing the crude product is often washed sequentially with acidic and basic aqueous solutions (e.g., 1N HCl and 1N NaOH) to remove unreacted starting materials and acidic or basic byproducts. chemicalbook.com This is typically followed by a wash with brine to remove residual water before the organic solvent is dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4). chemicalbook.com
After evaporation of the solvent, the crude product can be further purified. Crystallization from a suitable organic solvent or a mixture of solvents is a widely used technique to obtain highly pure crystalline solids. google.com For non-crystalline products or when crystallization is ineffective, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. google.com An extraction-adsorption method using silica gel in an organic solvent can be employed, where the crude product is dissolved, treated with silica gel, and then filtered to remove impurities adsorbed onto the silica. google.com The final purity of the isolated compound is then assessed using analytical techniques.
Characterization of Synthesized Compounds (Methodological Aspects)
The structural confirmation and purity assessment of newly synthesized this compound rely on a suite of analytical methods, primarily spectroscopic and chromatographic techniques.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopy is indispensable for verifying the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to provide detailed information about the carbon-hydrogen framework. rsc.org
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for each part of the molecule. For example, aromatic protons on the diethylphenyl ring would appear in the downfield region (typically 6.5-7.7 ppm). rsc.org The amide proton (N-H) would likely be observed as a singlet further downfield (around 8-10 ppm). rsc.org The ethyl groups would show a characteristic quartet and triplet pattern, and the methylene (B1212753) protons (CH₂) adjacent to the sulfur atom would produce a distinct signal. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. The carbonyl carbon of the amide group is particularly diagnostic, appearing significantly downfield (e.g., ~169 ppm). rsc.org Aromatic carbons show signals in the ~110-160 ppm range, while the aliphatic carbons of the ethyl groups and the methylene group would be found in the upfield region. rsc.org
Table 1: Representative NMR Chemical Shifts for Structural Moieties
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.7 rsc.org | 110 - 160 rsc.org |
| Amide N-H | 8.0 - 10.3 rsc.org | N/A |
| Amide C=O | N/A | ~169 rsc.org |
Data are representative values based on analogous structures from the literature.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound (C₁₂H₁₇NOS), the exact mass would be a key confirmation point (calculated as 223.10). lookchem.com The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass, confirming the elemental composition. nist.govgovinfo.gov Analysis of the fragmentation pattern can further corroborate the proposed structure.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are vital for determining the purity of the final product and for monitoring the progress of a reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the conversion of starting materials to products during a synthesis. chemicalbook.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting material spots and the appearance of a product spot can be observed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final compound with high precision. nih.gov A reversed-phase HPLC method, often using a C18 column, is typically employed for compounds of this nature. nih.govresearchgate.net The method involves injecting a solution of the compound into a mobile phase (e.g., a mixture of a buffer like potassium phosphate (B84403) and an organic solvent like acetonitrile) that flows through the column. nih.govresearchgate.net The purity is determined by the percentage of the total peak area that corresponds to the main product peak detected by a UV detector at a specific wavelength (e.g., 254 nm). nih.gov A well-developed HPLC method should demonstrate linearity, precision, and accuracy, making it suitable for quality control. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide |
| N-acetylsulfanilyl chloride |
| Acetic anhydride |
| Antimony trichloride (SbCl3) |
| Carbon dioxide (CO2) |
| Nitrogen (N2) |
| Ceria (CeO2) |
| Thioacetamide |
| 2-mercaptobenzothiazole |
| 1N Hydrochloric acid (HCl) |
| 1N Sodium hydroxide (B78521) (NaOH) |
| Sodium sulfate (Na2SO4) |
| Potassium phosphate |
Derivatization and Structural Modification Strategies for N 2,6 Diethylphenyl 2 Sulfanylacetamide
Design Principles for Analogues based on Core Scaffold
The core scaffold of N-(2,6-Diethylphenyl)-2-sulfanylacetamide consists of a substituted aromatic ring (the N-phenyl moiety) connected via an amide bond to a sulfanylacetamide group. The design of analogues is guided by established medicinal chemistry principles, which involve modifying specific parts of this scaffold to modulate biological activity, selectivity, and pharmacokinetic properties. The phenyl group, with its diethyl substituents, offers a platform for tuning steric bulk and lipophilicity. The amide linkage provides a rigidifying element that also participates in hydrogen bonding. Finally, the reactive sulfanyl (B85325) group is a key handle for introducing a wide array of functional groups and larger chemical entities, including heterocyclic systems. The chemical reactivity of the related precursor, N-aryl 2-chloroacetamides, is often exploited, as the chlorine atom is readily displaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for the synthesis of diverse derivatives. researchgate.net
Modifications of the N-Phenyl Moiety
The N-(2,6-diethylphenyl) group is a critical component that significantly influences the molecule's spatial arrangement and interaction with biological targets. Modifications to this ring system are a primary strategy for derivatization.
The size and nature of the alkyl groups at the 2 and 6 positions of the phenyl ring are crucial for defining the steric environment around the amide bond. Replacing the ethyl groups of the parent compound with smaller methyl groups, as seen in N-(2,6-Dimethylphenyl)acetamide, alters the molecule's conformation. nih.gov Structural studies on N-(2,6-dimethylphenyl)acetamide reveal that the molecule crystallizes in the orthorhombic space group Pbca at room temperature, with molecules linked into chains via N—H···O hydrogen bonds. nih.gov This substitution from diethyl to dimethyl reduces the steric hindrance, which can affect the rotational freedom of the phenyl ring and its potential binding interactions.
| Compound Name | Substituents at positions 2 and 6 | Molecular Formula | Significance of Variation |
|---|---|---|---|
| N-(2,6-Diethylphenyl)acetamide | Ethyl (-CH2CH3) | C12H17NO | Parent compound with specific steric bulk. |
| N-(2,6-Dimethylphenyl)acetamide | Methyl (-CH3) | C10H13NO | Analogue with reduced steric hindrance, potentially altering binding affinity and molecular packing. nih.gov |
Diversification of the Sulfanyl-Linked Substructure
The sulfanyl group (-SH) of this compound is a highly versatile functional handle for extensive structural diversification. It can be alkylated or acylated, or it can serve as a nucleophile to react with electrophilic partners, leading to the incorporation of a wide range of chemical moieties.
A prominent strategy for derivatization involves using the sulfanylacetamide portion as a building block or linker to introduce heterocyclic rings, which are known to be important pharmacophores. The precursor, 2-chloro-N-(2,6-diethylphenyl)acetamide, can react with heterocyclic thiols to form a thioether linkage. researchgate.netijpsr.info For example, a common synthetic route involves the reaction of N-aryl 2-chloroacetamides with compounds like 2-amino-5-mercapto-1,3,4-thiadiazole. researchgate.net
Furthermore, the acetamide (B32628) moiety itself is found within more complex heterocyclic systems. Studies show the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives that contain an acetamide substructure. nih.govacs.orgptfarm.pl For example, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have been synthesized, demonstrating the integration of both oxadiazole and acetamide motifs. acs.org Similarly, pyrimidine (B1678525) derivatives can be synthesized from precursors containing thioamide or acetamide functionalities. The reaction of thiourea (B124793) with appropriate precursors is a well-established method for forming the pyrimidine ring. bu.edu.egjetir.org For instance, 6-amino-2-thiopyrimidine can be alkylated with 2-chloroacetamides to produce (pyrimidin-2-yl)thio-N-acetamides. jetir.org These synthetic approaches highlight the potential to merge the N-(2,6-diethylphenyl)acetamide core with diverse heterocyclic systems.
| Heterocyclic Moiety | General Synthetic Approach | Relevant Precursors |
|---|---|---|
| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide (B42300) derivatives or reaction of chloroacetamides with mercapto-thiadiazoles. researchgate.netnih.govjocpr.com | Thiosemicarbazides, N-aryl-2-chloroacetamide. |
| 1,3,4-Oxadiazole | Cyclization of acylhydrazide derivatives or synthesis from precursors containing both acetamide and hydrazide groups. acs.orgptfarm.plajchem-a.com | Hydrazides, Carbon disulfide, N-aryl-2-chloroacetamide. |
| Pyrimidine | Condensation of thiourea with a three-carbon fragment or alkylation of thiopyrimidines with chloroacetamides. bu.edu.egjetir.orgnih.gov | Thiourea, 2-chloroacetamides, β-ketoesters. |
The nucleophilic character of the thiol group allows for S-alkylation or S-arylation, creating thioether derivatives. The reaction between a chloroacetamide precursor and a thiol is a well-established transformation. nih.gov This allows for the introduction of various aliphatic or aromatic components at the sulfur atom.
An example of incorporating an aromatic thiol is seen in the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide. jetir.org In this case, the sulfur atom is linked to a phenyl group, significantly altering the steric and electronic profile of the molecule's side chain. acs.orgjetir.org Similarly, aliphatic thiols, ranging from simple alkyl chains to more complex functionalized groups like those found in cysteine peptides, can react with the corresponding 2-chloro-N-(2,6-diethylphenyl)acetamide precursor to form a stable thioether bond. nih.gov This strategy provides a straightforward method to append a variety of carbon-based substituents to the core scaffold, thereby modifying its lipophilicity and potential for further interaction.
Alterations to the Acetamide Linker
The acetamide linker in this compound is a critical structural motif that dictates the spatial orientation of the aromatic ring and the sulfanyl group, and it provides points for hydrogen bonding. Modifications to this linker can significantly impact the molecule's physicochemical properties and its interaction with biological targets.
Homologation and Chain Length Variation: One of the most fundamental modifications is the alteration of the linker's length. The acetamide unit can be extended or shortened by one or more methylene (B1212753) groups. For instance, converting the acetamide to a propanamide or butanamide homologue would increase the distance and flexibility between the N-(2,6-diethylphenyl) moiety and the sulfanyl group. This can be a straightforward approach to explore the optimal spatial arrangement for biological activity.
Introduction of Rigidity: To reduce conformational flexibility and potentially lock the molecule into a more active conformation, rigidifying elements can be incorporated into the linker. This can be achieved by introducing double bonds (e.g., acrylamide (B121943) derivatives) or by incorporating small ring systems such as cyclopropane.
Bioisosteric Replacement: A common and powerful strategy in medicinal chemistry is the replacement of a functional group with a bioisostere—a group with similar steric and electronic properties that can modulate the molecule's characteristics. The amide bond of the acetamide linker is a prime candidate for such modifications. Bioisosteric replacements can improve metabolic stability, alter hydrogen bonding capacity, and fine-tune electronic properties. mdpi.com
For the acetamide linker in this compound, several bioisosteric replacements could be considered. These modifications aim to retain the key structural features while potentially improving properties like metabolic stability against amidases.
| Original Linker | Bioisosteric Replacement | Rationale for Modification |
| Acetamide | Thioamide | Alters hydrogen bonding properties and electronic character. |
| 1,2,3-Triazole | Can mimic the geometry and vector of the amide bond while offering increased metabolic stability. mdpi.com | |
| Oxadiazole/Thiadiazole | These five-membered heterocycles can act as amide bond surrogates, influencing polarity and metabolic stability. mdpi.com | |
| Ketone | Removes the hydrogen bond donor capability of the amide NH. | |
| Sulfonamide | Introduces a different geometry and hydrogen bonding pattern compared to the amide. | |
| Fluoroalkene | Can mimic the steric and electronic properties of the amide bond with enhanced stability. mdpi.com |
Table 1: Potential Bioisosteric Replacements for the Acetamide Linker
Research on other N-aryl acetamides has demonstrated the viability of such linker modifications. For example, studies on various bioactive compounds have shown that replacing the acetamide group can lead to analogues with improved potency and pharmacokinetic profiles. mdpi.com The synthesis of these modified linkers would typically involve coupling 2,6-diethylaniline (B152787) with a correspondingly modified carboxylic acid or its activated derivative. For instance, the synthesis of a thioamide analogue would involve the reaction of N-(2,6-diethylphenyl)acetamide with a thionating agent like Lawesson's reagent.
Stereochemical Considerations in Analogue Design
The introduction of chirality into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different potencies, efficacies, and safety profiles. In the context of this compound, stereochemistry can be introduced in several ways, primarily through atropisomerism or by creating a stereocenter on the acetamide linker.
Atropisomerism: The N-(2,6-diethylphenyl) group, with its ortho-disubstitution, creates a significant steric barrier to rotation around the N-aryl (C-N) bond. This restricted rotation can give rise to stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. thieme-connect.com The existence of stable atropisomers in N-(2,6-disubstituted phenyl) amides has been documented. acs.org
The two atropisomers of this compound would be non-superimposable mirror images and could potentially interact differently with a chiral biological target. The synthesis of enantiomerically enriched atropisomers often requires specialized asymmetric catalytic methods or the use of chiral auxiliaries. For instance, palladium-catalyzed asymmetric N-arylation has been successfully employed for the synthesis of N-C axially chiral anilides. nih.gov The separation of atropisomeric racemates can also be achieved through chiral chromatography.
Introduction of a Stereocenter: A chiral center can be introduced into the acetamide linker, for example, by substituting one of the alpha-hydrogens with a methyl group to create N-(2,6-diethylphenyl)-2-sulfanylpropanamide. This would result in two enantiomers, (R)- and (S)-, which could be synthesized stereoselectively or separated from a racemic mixture. The differential biological activity of such enantiomers is a well-established phenomenon in medicinal chemistry.
The design and synthesis of stereochemically defined analogues of this compound represent a sophisticated strategy to probe its structure-activity relationship. The following table outlines potential chiral analogues.
| Parent Compound | Chiral Analogue | Type of Chirality | Potential Synthesis Strategy |
| This compound | (Ra)-N-(2,6-Diethylphenyl)-2-sulfanylacetamide | Atropisomerism | Asymmetric N-arylation, Chiral resolution |
| (Sa)-N-(2,6-Diethylphenyl)-2-sulfanylacetamide | Atropisomerism | Asymmetric N-arylation, Chiral resolution | |
| (R)-N-(2,6-Diethylphenyl)-2-sulfanylpropanamide | Central Chirality | Stereoselective synthesis using a chiral auxiliary, Enzymatic resolution | |
| (S)-N-(2,6-Diethylphenyl)-2-sulfanylpropanamide | Central Chirality | Stereoselective synthesis using a chiral auxiliary, Enzymatic resolution |
Table 2: Potential Chiral Analogues and Synthetic Considerations
Structure Activity Relationship Sar Investigations of N 2,6 Diethylphenyl 2 Sulfanylacetamide and Its Analogues
Methodological Framework for SAR Studies
The fundamental approach to SAR studies involves the synthesis and biological testing of a series of structurally related compounds to identify which molecular features are critical for activity. rsc.org This process allows medicinal chemists to determine the chemical groups responsible for evoking a specific biological effect. unina.it The framework for these investigations can be both experimental and computational.
Experimental SAR studies involve creating libraries of analogues by modifying the lead structure and assessing their biological activity through in vitro assays, such as enzyme inhibition or receptor binding assays. rsc.org For instance, in the context of N-(2,6-Diethylphenyl)-2-sulfanylacetamide, analogues would be synthesized with variations in the N-phenyl ring substituents, the sulfanyl-linked moiety, and the acetamide (B32628) linker.
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, complement experimental work by building mathematical models that correlate a compound's physicochemical properties with its biological activity. unina.it These models use descriptors for properties like hydrophobicity (LogP), electronic effects (Hammett constants), and steric factors (Taft or Verloop parameters) to predict the activity of novel compounds, thereby guiding more rational and efficient synthesis efforts. nih.govsemanticscholar.org The combination of these methods provides a comprehensive understanding of the molecular interactions driving the biological response. rsc.org
Impact of N-Phenyl Substituents on Biological Activities
The N-phenyl group is a critical component of many bioactive molecules, and its substitution pattern can profoundly influence interactions with biological targets. In the case of this compound, the substituents on the phenyl ring dictate the molecule's conformation and its electronic properties, which are key determinants of its activity.
The presence, size, and position of alkyl groups on the N-phenyl ring can significantly affect the molecule's biological activity. The 2,6-disubstitution pattern, as seen in the 2,6-diethylphenyl group, imposes significant steric hindrance that restricts the rotation of the phenyl ring relative to the acetamide plane. This conformational lock can be crucial for orienting the molecule optimally within a receptor's binding pocket.
The size of the alkyl groups at these positions is a key variable.
N-(2,6-Diethylphenyl) group: The two ethyl groups provide substantial bulk, creating a specific three-dimensional shape that may be ideal for fitting into a particular binding site.
N-(2,6-Dimethylphenyl) group: Replacing the ethyl groups with smaller methyl groups reduces the steric bulk. nih.gov This change could either enhance or diminish activity, depending on the topology of the target's binding pocket. If the pocket is spacious, the change might have little effect, but if it is constrained, the smaller size could allow for a better fit or different binding orientation.
N-(2-Methylphenyl) group: Removing one of the alkyl groups eliminates the symmetrical steric hindrance, allowing for greater rotational freedom. This flexibility could be detrimental if a locked conformation is required for activity, or beneficial if it allows the molecule to adapt to the receptor site more easily.
The following table illustrates hypothetical inhibitory concentrations (IC₅₀) based on SAR principles for N-phenylacetamide derivatives, demonstrating how changes in alkyl substitution could impact biological activity.
| Compound | N-Phenyl Substituent | Expected Steric Hindrance | Illustrative IC₅₀ (nM) | Rationale |
| Analogue 1 | 2,6-Diethyl | High | 15 | The bulky diethyl groups may provide an optimal conformational lock for high-affinity binding to a specific target pocket. |
| Analogue 2 | 2,6-Dimethyl | Medium | 50 | The reduced steric bulk of methyl groups might lead to a slightly less optimal, but still effective, fit in the binding site. nih.govnih.gov |
| Analogue 3 | 2-Methyl | Low | 250 | Increased rotational freedom due to a single substituent could result in a loss of the specific conformation required for potent activity. |
| Analogue 4 | Unsubstituted Phenyl | None | >1000 | The lack of steric constraints may prevent the molecule from adopting the necessary active conformation, leading to a significant loss of potency. |
Note: This data is illustrative and based on established SAR principles. Actual values would depend on the specific biological target.
The effects of substituents can be quantified using physicochemical parameters in QSAR studies. researchgate.net These parameters help to separate the influence of a substituent's size and shape (steric effects) from its electron-donating or electron-withdrawing properties (electronic effects). unina.it
Steric Parameters: These describe the size and shape of the substituent and its influence on how the drug fits into its receptor. nih.gov Bulky groups like the 2,6-diethylphenyl moiety can prevent the molecule from adopting certain conformations or from entering a narrow binding pocket. nih.gov Parameters such as Taft's steric factor (Es) and Verloop steric parameters are used to model these effects. researchgate.net For instance, increasing the steric bulk at the ortho positions (like in the 2,6-diethylphenyl group) often forces the phenyl ring into a perpendicular orientation with respect to the amide side chain, which can be critical for activity. chemscene.com
Electronic Parameters: The Hammett constant (σ) is a measure of a substituent's ability to donate or withdraw electrons, which affects the electronic distribution within the molecule. researchgate.net While alkyl groups like ethyl and methyl are weakly electron-donating, their primary influence in the 2,6-disubstituted pattern is steric. However, if other substituents were introduced, their electronic effects would be critical. For example, an electron-withdrawing group could alter the hydrogen-bonding capability of the amide N-H group or the reactivity of the phenyl ring itself. unina.itresearchgate.net
Role of the Sulfanyl-Linked Heterocycle/Moiety in Biological Target Engagement
The sulfanylacetamide core serves as a scaffold to which a variety of chemical moieties can be attached. The nature of the group linked to the sulfur atom is a key determinant of the compound's specificity and potency, as it often engages in critical interactions with the biological target.
Heterocyclic rings are ubiquitous in medicinal chemistry, as they can serve as bioisosteres for other functional groups, participate in hydrogen bonding, and engage in π-π stacking interactions. mdpi.comopenaccessjournals.com Attaching different heterocyclic systems to the sulfanyl (B85325) linker can dramatically alter a compound's pharmacological profile. mdpi.com Sulfur-containing heterocycles, in particular, are known to be important components of many approved drugs. mdpi.com
The choice of heterocycle can modulate:
Potency: A heterocycle with the right combination of hydrogen bond donors and acceptors can form strong, specific interactions with amino acid residues in a target's active site, leading to high potency. openaccessjournals.com For example, a thiazole (B1198619) ring might offer a nitrogen atom as a hydrogen bond acceptor, while a pyrazole (B372694) could offer both a donor and an acceptor. mdpi.com
Selectivity: Different biological targets have uniquely shaped binding sites. By varying the size, shape, and electronic properties of the heterocycle, it is possible to achieve selective binding to one target over others. For example, a bulky benzothiazole (B30560) might fit into a large hydrophobic pocket in one enzyme but be excluded from a smaller pocket in a related enzyme. nih.gov
Physicochemical Properties: The heterocycle also influences properties like solubility and metabolic stability. mdpi.com A highly polar heterocycle could improve aqueous solubility, while a more lipophilic one might enhance membrane permeability.
The following table provides an illustrative example of how different sulfanyl-linked heterocycles could modulate the activity of a parent this compound scaffold.
| Compound | Sulfanyl-Linked Moiety | Key Features | Illustrative Biological Effect |
| Analogue A | Benzothiazole | Bulky, hydrophobic, H-bond acceptor | Potent urease inhibitor due to favorable interactions in the active site. nih.gov |
| Analogue B | Pyridine | Aromatic, H-bond acceptor | Potential antibacterial activity, with potency depending on substituent position. |
| Analogue C | Thiazolidinone | H-bond donors/acceptors | May exhibit anti-inflammatory or antitubercular activity. |
| Analogue D | Triazole | H-bond donors/acceptors, metabolically stable | Can confer broad-spectrum antifungal activity. |
Note: This data is illustrative and based on established activities of these heterocyclic classes in related scaffolds.
The thioether (-S-) or sulfanyl group within the linker is significant. Compared to an ether (-O-) linkage, a thioether is generally more nucleophilic, less polar, and has different bond angles and lengths. These differences can influence:
Binding Affinity: The geometry and electronic nature of the thioether can affect how the entire molecule fits and interacts within the binding site. rsc.org
Metabolic Stability: Thioethers can be oxidized in vivo to sulfoxides and sulfones, which have different polarities and biological activities. This metabolic transformation can be a key part of the drug's activation or deactivation pathway. unina.it
Flexibility and Conformation: The acetamide portion of the linker (-CH₂-CO-NH-) provides a degree of flexibility while also offering a crucial hydrogen bond donor (N-H) and acceptor (C=O). These groups frequently form key interactions with protein backbones, anchoring the molecule in place. mdpi.com The length and rigidity of this linker are critical; a linker that is too short may not allow the two ends of the molecule to reach their respective binding pockets, while one that is too long could introduce excessive flexibility, leading to a loss of binding affinity due to entropic penalties.
Ultimately, the linker's chemistry is integral to the drug's stability, solubility, and its ability to present its key interactive components to the biological target in the correct orientation. nih.gov
Contributions of the Acetamide Linker to Overall Activity
The acetamide linker in this compound serves as a crucial scaffold, correctly positioning the N-aryl ring and the sulfanyl (thiol) group for interaction with their biological targets. While extensive modifications of the linker for this specific compound are not widely documented in publicly available research, the existing literature on related mercaptoacetamide inhibitors allows for an informed discussion on its role.
Modifications to the linker, such as altering its length or introducing substituents, can have a profound impact on activity. For instance, in a series of mercaptoacetamide-based histone deacetylase (HDAC) inhibitors, changing the length of the alkyl chain connecting the capping group to the zinc-binding thiol influenced potency. While not a direct analogue, this suggests that the spatial relationship between the aryl ring and the thiol group, dictated by the linker, is a critical determinant of biological efficacy.
Furthermore, the replacement of the amide bond with other functional groups, such as a retro-amide or urea, has been shown to affect the potency and selectivity of related inhibitors. In some instances, a retro-amide moiety can alter the hydrogen bonding pattern and lead to changes in selectivity against different enzyme isoforms. The substitution of the alkyl linker with a more rigid unit like a para-xylylene moiety has also been observed to cause a significant decrease in activity in certain mercaptoacetamide inhibitors, highlighting the importance of the linker's flexibility.
The following table summarizes the general effects of modifying the acetamide linker based on findings from related mercaptoacetamide inhibitors.
| Modification to Acetamide Linker | General Effect on Activity | Rationale |
| Alteration of Linker Length | Can increase or decrease potency | Optimizes the distance between the aryl group and the thiol for target binding. |
| Introduction of Rigidity (e.g., double bonds, rings) | Often decreases activity | Reduces conformational flexibility, which may be necessary for adopting the optimal binding pose. |
| Replacement of Amide Bond (e.g., retro-amide, urea) | Can alter potency and selectivity | Changes hydrogen bonding patterns and conformational preferences. |
| Substitution on the α-carbon | Can influence potency and selectivity | Introduces new steric or electronic interactions with the target protein. |
Development of SAR Models and Hypotheses
The development of structure-activity relationship models for this compound and its analogues is centered on understanding the key pharmacophoric features required for their biological effects, particularly as inhibitors of bacterial metallo-β-lactamases (MBLs) and virulence factors like LasB from Pseudomonas aeruginosa.
A primary hypothesis is that the compound acts as a multi-target inhibitor. The free thiol group is essential for activity, likely by coordinating with the zinc ions present in the active sites of these metalloenzymes. This is supported by the fact that thiocarbamate prodrugs, where the thiol is protected, are inactive until the protecting group is removed to reveal the free thiol.
The N-aryl ring plays a crucial role in determining both potency and selectivity. The substitution pattern on this ring significantly influences the compound's electronic properties and its ability to form favorable interactions within the enzyme's binding pocket. For instance, in studies of N-aryl mercaptoacetamides as LasB inhibitors, it has been noted that the phenyl ring is critical for selectivity against human matrix metalloproteinases (MMPs), which are potential off-targets.
For the specific compound this compound (referred to as compound 1 in some studies), the diethylphenyl group appears to provide a beneficial hydrophobic interaction within the target's active site. The 2,6-disubstitution pattern forces the phenyl ring into a specific orientation relative to the acetamide linker, which may be optimal for fitting into the binding pocket.
Based on available data for analogues, a general SAR model can be proposed:
Zinc-Binding Group: The free sulfanyl (thiol) group is a non-negotiable feature for activity against metalloenzymes.
Aromatic Ring: A substituted phenyl ring is crucial for potency and selectivity. The nature and position of the substituents are key. For instance, electron-donating groups on the N-aryl ring have been shown to be beneficial for activity in some related series.
Linker: The acetamide linker provides the structural framework, with its hydrogen bonding capabilities contributing to binding affinity. Its length and flexibility are important for optimal orientation of the key pharmacophoric elements.
The following table outlines a hypothetical SAR model based on the analysis of this compound and related compounds.
| Structural Feature | Proposed Role in Activity | Supporting Evidence/Hypothesis |
| N-(2,6-Diethylphenyl) group | Provides hydrophobic interactions and dictates ring orientation. | The bulky diethyl groups likely fit into a hydrophobic pocket of the target enzyme, while the 2,6-substitution pattern influences the molecule's overall conformation. |
| Amide N-H | Acts as a hydrogen bond donor. | Contributes to anchoring the molecule within the active site through hydrogen bonding with acceptor residues. |
| Amide C=O | Acts as a hydrogen bond acceptor. | Provides an additional point of interaction with hydrogen bond donor residues in the target's active site. |
| -CH2- linker | Provides appropriate spacing and flexibility. | Positions the thiol group for optimal interaction with the zinc ion(s) in the active site. |
| -SH (Sulfanyl) group | Acts as the primary zinc-binding group. | Essential for the inhibition of metalloenzymes by coordinating with the catalytic zinc ion(s). |
Further development of more detailed quantitative structure-activity relationship (QSAR) models and pharmacophore hypotheses would require a broader dataset of analogues with systematically varied linkers and aryl substituents to precisely map the steric, electronic, and hydrophobic requirements for optimal activity.
Mechanistic Investigations and Biological Target Engagement Studies Non Human
In Vitro and In Vivo Pharmacological Studies
Based on a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigate the interaction of n-(2,6-Diethylphenyl)-2-sulfanylacetamide with Cytochrome P450 enzymes, including CYP3A4. Therefore, data regarding its potential to act as a substrate, inhibitor, or inducer of this enzyme system is not available.
A review of the available scientific literature did not yield any studies concerning the direct effects of this compound on glycosidases, such as alpha-glucosidase. Consequently, its potential as an inhibitor or modulator of this class of enzymes has not been reported.
No specific data from publicly available research literature could be found regarding the interaction of this compound with other enzyme systems.
There is no information available in the current scientific literature regarding the modulation of any receptors by this compound. Studies to determine its potential agonistic or antagonistic activities on various receptors have not been published.
No studies were found in the public domain that have investigated the effects of this compound on cell proliferation.
While direct studies on this compound are not available, research on a structurally similar compound, N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide, provides insights into potential anti-inflammatory activities. This compound has been shown to modulate cytokine levels in a rat model of cerebral ischemia-reperfusion, an injury known to provoke a significant inflammatory response.
In this model, treatment with the anti-inflammatory acetamide (B32628) derivative led to a reduction in the elevated levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), IL-6, and IL-18, at three days post-ischemia. Conversely, the treatment increased the levels of the anti-inflammatory cytokine IL-10. These findings suggest that compounds of this structural class may interfere with inflammatory cascades by altering the balance of pro- and anti-inflammatory cytokines. The study also noted a decrease in the levels of the activated form of caspase-3, an enzyme involved in apoptosis, indicating a potential role in modulating cell death pathways associated with inflammation.
Table 1: Effect of a Structural Analog on Cytokine and Apoptotic Marker Levels in a Rat Model of Ischemia-Reperfusion
| Cytokine/Marker | Effect of Treatment with N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl)amino]phenyl}acetamide |
| Pro-inflammatory Cytokines | |
| Interferon-gamma (IFN-γ) | Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |
| Interleukin-1beta (IL-1β) | Reduced |
| Interleukin-6 (IL-6) | Reduced |
| Interleukin-18 (IL-18) | Reduced |
| Anti-inflammatory Cytokines | |
| Interleukin-10 (IL-10) | Increased |
| Apoptotic Markers | |
| Activated Caspase-3 | Reduced |
Data derived from a study on a structurally similar compound and may not be representative of the effects of this compound.
Despite a comprehensive search for scientific literature, no research articles or data were found specifically detailing the mechanistic investigations, biological target engagement, or modulation of NF-κB activation for the chemical compound “this compound”. As a result, the generation of an article with the requested specific focus and outline is not possible at this time.
The provided outline requires detailed research findings on the compound's interaction with the NF-κB signaling pathway, including specific assays, experimental designs, and interpretations of its biological activity. Without any available studies on "this compound," it is impossible to provide scientifically accurate information that adheres to the strict content inclusions and exclusions of the request.
Further research on this specific compound is necessary before a detailed scientific article on its molecular mechanisms can be written.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the interactions between a ligand, such as n-(2,6-Diethylphenyl)-2-sulfanylacetamide, and its biological target at a molecular level.
Prediction of Binding Modes and Affinities
In the absence of direct experimental data for this compound, molecular docking simulations can be performed on homologous proteins or targets known to interact with similar acetamide (B32628) derivatives. For instance, studies on N-phenylacetamide analogues have utilized molecular docking to predict their binding conformations and affinities with various enzymes. These simulations can reveal the most energetically favorable binding poses of the ligand within the active site of a protein. The binding affinity, often expressed as a docking score or binding free energy (ΔG), provides a quantitative measure of the strength of the interaction. A more negative binding energy generally indicates a more stable ligand-protein complex.
For a series of N-aryl-2-(N-disubstituted) acetamide compounds, which are structurally related to the target compound, molecular docking studies have been conducted to evaluate their potential as inhibitors of neurodegenerative enzymes. The binding free energies (ΔGbind) for these compounds were calculated, with more negative values suggesting a higher potential for affinity. researchgate.net
Table 1: Illustrative Binding Energies of Acetamide Derivatives from a Molecular Docking Study
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Derivative A | Enzyme X | -8.5 |
| Derivative B | Enzyme X | -7.9 |
| Derivative C | Enzyme X | -9.2 |
| This compound | Hypothetical Target Y | (Predicted Value) |
This table is illustrative and based on typical data from studies on related acetamide derivatives. The value for this compound is hypothetical and would require a specific docking study to be determined.
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues in the binding site that form crucial contacts with the ligand.
For example, the N-H group of the acetamide moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The diethylphenyl group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket. The sulfanyl (B85325) group (-SH) can also participate in hydrogen bonding or interact with metallic cofactors if present in the active site. Studies on similar compounds have shown that interactions with specific residues, such as lysine, can be critical for binding. rjptonline.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models
To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods such as Multiple Linear Regression (MLR) are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. A study on 2-phenoxy-N-substituted acetamide analogues as inhibitors of hypoxia-inducible factor-1 (HIF-1) successfully developed a 2D-QSAR model with a high correlation coefficient (r²) of 0.9469. nih.gov
Identification of Physicochemical Descriptors Correlating with Activity
The development of a QSAR model also allows for the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. pharmacareerinsider.com
Table 2: Common Physicochemical Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Description |
| Electronic | Hammett constant (σ), Dipole Moment | Describes the electronic properties of substituents and the molecule. |
| Steric | Taft's steric parameter (Es), Molar Refractivity (MR) | Relates to the size and shape of the molecule or its substituents. mlsu.ac.in |
| Hydrophobic | Partition coefficient (logP), Hydrophobic field | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Topological | Connectivity indices, Shape indices | Describes the atomic connectivity and overall shape of the molecule. |
For acetamide derivatives, descriptors such as the logarithm of the partition coefficient (SlogP), which measures lipophilicity, and various topological indices have been found to be significant in predicting their biological activity. nih.gov The identification of these key descriptors provides valuable insights for the rational design of new derivatives with improved potency.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful in silico technique used in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
A pharmacophore model for a series of N-phenylacetamide analogues might include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, all arranged in a specific three-dimensional geometry. nih.gov This model essentially represents the key interaction points between the ligands and their target.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds from vast libraries of molecules, significantly reducing the time and cost associated with experimental screening. mdpi.comdovepress.com For example, a pharmacophore model developed for MAO-A inhibitors, which share some structural similarities with acetamides, was successfully used to screen a database of 140,000 molecules to identify new potential inhibitors. nih.gov This approach can be applied to discover new molecules with a scaffold similar to this compound that are predicted to have the desired biological activity.
Generation of Pharmacophore Hypotheses
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of such a hypothesis for this compound would be a critical first step in identifying its potential biological targets.
Methodology for Hypothesis Generation:
Ligand-Based Approach: In the absence of a known protein target, a set of molecules with known activity, structurally similar to this compound, would be superimposed. Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings would be identified to construct a pharmacophore model.
Structure-Based Approach: If a target protein were identified, the binding site of the protein would be analyzed to determine the key interaction points. This information would then be used to generate a pharmacophore hypothesis representing the ideal ligand.
While studies have been conducted on related N-(disubstituted-phenyl) derivatives to develop pharmacophore models for various biological activities, no specific hypothesis has been published for this compound. researchgate.netmdpi.com
Application in Library Screening for Novel Hit Identification
Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, aims to identify novel "hits"—molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity.
Virtual Screening Workflow:
Database Selection: A large, diverse chemical database (e.g., ZINC, PubChem) would be chosen.
Pharmacophore Filtering: The database would be filtered to retain only those molecules that fit the generated pharmacophore model for this compound.
Docking and Scoring: The filtered compounds would then be docked into the putative binding site of a target protein, and their binding affinity would be estimated using scoring functions.
Hit Selection: Compounds with the best scores would be selected for further experimental validation.
This approach has been successfully used in the discovery of numerous drug candidates, but its application to this compound has not been documented.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed insights into the behavior of molecules over time at an atomic level. nih.gov For this compound, MD simulations could be employed to understand its flexibility and its interactions with biological macromolecules.
Conformational Analysis and Ligand Dynamics
This compound possesses several rotatable bonds, allowing it to adopt various conformations. lookchem.com MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in water or a lipid bilayer) to identify the most stable and biologically relevant shapes. This is crucial as the conformation of a ligand often dictates its ability to bind to a target. While MD simulations have been used to study the dynamics of related local anesthetics like lidocaine, no such data exists for this compound. researchgate.netresearchgate.netnih.gov
Protein-Ligand Complex Stability Assessments
If a protein target for this compound were identified, MD simulations could be used to assess the stability of the protein-ligand complex. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe the dynamics of the interaction, calculate the binding free energy, and identify key residues involved in the binding. This information is invaluable for understanding the mechanism of action and for designing more potent analogs.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govacs.org DFT calculations can provide a wealth of information about the properties of this compound.
Key Parameters from DFT Calculations:
| Property | Description |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for molecular interactions. |
| Atomic Charges | DFT can calculate the partial charge on each atom, providing insights into the molecule's polarity and its potential for electrostatic interactions. |
| Vibrational Frequencies | Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. |
While DFT has been applied to a wide range of organic molecules, including N,N-diacylaniline derivatives, specific DFT studies on this compound are absent from the literature. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict the properties and activities of chemical compounds. researchgate.netnih.govnih.govbrieflands.comyoutube.com
In the context of this compound, AI and ML could be applied in several ways:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to correlate the structural features of a series of compounds related to this compound with their biological activities. This can help in designing new analogs with improved potency.
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which is crucial for its development as a potential drug candidate.
De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel compounds with similar or better activity profiles than this compound.
The application of these advanced computational techniques holds great promise for the future study and potential development of this compound and its derivatives.
Advanced Research Applications and Future Directions
N-(2,6-Diethylphenyl)-2-sulfanylacetamide as a Chemical Probe or Tool Compound
This compound has been identified as a valuable chemical probe or tool compound in pharmacological research. Chemical probes are essential for dissecting complex biological processes and validating the therapeutic potential of new drug targets. The utility of this compound in such a role stems from its ability to interact with specific biological targets with a degree of selectivity, thereby allowing researchers to study the functions of these targets in cellular and organismal systems.
The development of selective probes is critical for understanding the specific roles of individual receptor subtypes. For instance, in the pursuit of compounds with high affinity for the dopamine (B1211576) D3 receptor, a known target for neuropsychiatric disorders, extensive chemical modifications of lead structures are undertaken. This process aims to enhance selectivity and improve pharmacokinetic properties, enabling more precise pharmacological investigations. nih.gov While not directly named, the strategic modification of related arylcarboxamide structures to create selective probes highlights the methodological approach that would be applied to this compound to establish it as a high-quality chemical probe. nih.gov The goal is to develop molecules that can be used to investigate the in-vivo role of specific targets, such as the D3 receptor's involvement in drug reinforcement behaviors. nih.gov
Potential as a Lead Compound for Further Optimization in Drug Discovery Research (Pre-Clinical Stage)
In the early stages of drug discovery, this compound serves as a promising lead compound. A lead compound is a chemical starting point for the development of a new drug, possessing some desirable biological activity but requiring optimization of its properties to become a viable therapeutic agent. The sulfanylacetamide scaffold is recognized for its potential in developing novel therapeutic agents for a range of diseases.
The journey from a lead compound to a clinical candidate involves iterative cycles of design, synthesis, and biological testing to improve its potency, selectivity, and pharmacokinetic profile. Research into related sulfonamide derivatives, for example, has shown promise in developing multi-target agents for complex diseases like diabetes by inhibiting enzymes such as α-glucosidase and α-amylase. nih.gov This approach of targeting multiple pathways is a key strategy in modern drug discovery. nih.gov
Optimization Strategies for Improved Potency and Selectivity
To enhance the therapeutic potential of this compound, medicinal chemists employ various optimization strategies. A primary goal is to increase its binding affinity (potency) for its intended biological target while minimizing interactions with other targets (selectivity). This is often achieved through systematic structural modifications.
For example, in the development of novel sulfonanilide analogs as anticancer agents, a combinatorial chemistry approach was used to generate a library of compounds with diverse substitutions at different positions of the molecular scaffold. nih.gov This systematic approach allows for the exploration of the structure-activity relationship (SAR), revealing which chemical modifications lead to improved biological activity. For instance, it was found that the presence of a bulky terminal phenyl ring and a hydrophobic carboxamide moiety were crucial for the inhibition of breast cancer cell growth. nih.gov Similar systematic modifications to the diethylphenyl ring or the sulfanylacetamide core of this compound could lead to analogs with significantly improved potency and selectivity.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry to discover novel and patentable chemical entities with improved drug-like properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally different scaffold, which can lead to new intellectual property and improved pharmacokinetic profiles. nih.govresearchgate.net
Integration with High-Throughput Screening (HTS) in Academic Research Settings
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govresearchgate.net this compound and its analogs can be integrated into HTS campaigns in academic research settings to screen for activity against a wide array of biological targets. stanford.edu
Academic HTS centers provide the necessary infrastructure and expertise to conduct large-scale screens, which are often beyond the capacity of individual research labs. stanford.edu These screens can utilize various assay formats, including biochemical assays that measure the interaction of a compound with a purified target protein, and cell-based assays that assess the compound's effect on cellular processes. nih.govmdpi.com The data generated from HTS can rapidly identify "hits"—compounds that exhibit the desired activity—which can then be selected for further optimization. The application of HTS is crucial for discovering novel lead compounds for new therapeutic targets. researchgate.net Furthermore, advancements in HTS technology, such as desorption electrospray ionization mass spectrometry (DESI-MS), allow for the high-throughput synthesis and bioassay of drug derivatives, accelerating the early drug discovery process. researchgate.net
Exploration of Novel Biological Targets for Sulfanylacetamide Class
The sulfanylacetamide chemical class, to which this compound belongs, represents a versatile scaffold with the potential to interact with a variety of biological targets. While some sulfonamide-containing compounds are well-known for their antimicrobial properties, the broader class of sulfanylacetamides is being explored for a wider range of therapeutic applications. nih.gov
Research is ongoing to identify novel biological targets for this class of compounds. For instance, recent studies have focused on designing sulfonamide derivatives as multi-target agents for diabetes, highlighting the potential of this chemical class beyond its traditional uses. nih.gov The structural features of these compounds, such as the presence of hydrogen bond donors and acceptors, allow for interaction with the active sites of various enzymes. nih.gov By employing techniques like chemical proteomics and in-silico screening, researchers can identify new protein targets for the sulfanylacetamide class, opening up new avenues for drug development. nih.gov
Synergistic Research with Other Therapeutic Modalities
To enhance therapeutic efficacy and overcome drug resistance, researchers are increasingly exploring the synergistic effects of combining different therapeutic modalities. This compound and its optimized derivatives could be investigated in combination with other established drugs or therapies.
Synergistic research aims to identify combinations of agents that produce a greater therapeutic effect than the sum of their individual effects. This approach is particularly relevant in complex diseases like cancer, where targeting multiple pathways simultaneously can be more effective than single-agent therapy. For example, a novel compound could be combined with existing chemotherapeutic agents to enhance their anticancer activity or to resensitize resistant tumors to treatment. The exploration of such combinations requires carefully designed in-vitro and in-vivo studies to assess both the efficacy and the potential for adverse effects of the combined therapy.
Challenges and Opportunities in the Academic Research of this compound
The academic exploration of this compound, a specialized thioamide, is navigating a landscape marked by distinct synthetic and analytical hurdles. However, these challenges are intrinsically linked to a wealth of opportunities for innovation in synthetic methodology, analytical techniques, and the discovery of novel applications.
Challenges in Academic Research
The primary challenges in the academic study of this compound are centered around its synthesis, purification, and characterization, as well as its inherent chemical stability.
Synthetic Challenges: The introduction of the sulfanylacetamide moiety onto the sterically hindered 2,6-diethylphenylamine core presents a significant synthetic challenge. The direct thionation of the corresponding oxo-amide using reagents like Lawesson's reagent can be problematic, often leading to low yields and a mixture of byproducts, which complicates the purification process. nih.govtandfonline.com The reactivity of the thiol group also poses a challenge, as it is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.
An alternative pathway involves the reaction of 2-chloro-N-(2,6-diethylphenyl)acetamide with a sulfur nucleophile. The synthesis of the chloro-precursor itself is typically achieved through the chloroacetylation of 2,6-diethylaniline (B152787). researchgate.net However, the subsequent nucleophilic substitution to introduce the sulfur atom must be carefully controlled to avoid side reactions.
Table 1: Comparative Synthetic Challenges of Related Acetamides
| Feature | N-(2,6-Diethylphenyl)-2-chloroacetamide | This compound |
|---|---|---|
| Primary Synthesis Method | Chloroacetylation of 2,6-diethylaniline | Thionation of the corresponding amide or nucleophilic substitution on the chloro-analogue. |
| Key Challenge | Handling of lachrymatory and reactive chloroacetyl chloride. | Steric hindrance from the 2,6-diethylphenyl group, potential for low yields, and formation of byproducts during thionation. nih.govtandfonline.com |
| Stability Issues | Susceptible to hydrolysis. | The thiol group is prone to oxidation, leading to disulfide formation. tandfonline.com |
Purification and Characterization: The purification of this compound can be complicated by its potential instability and the presence of closely related impurities from the synthetic process. Standard chromatographic techniques may require optimization to prevent degradation on the stationary phase.
Characterization also presents hurdles. The presence of the thiol group can interfere with certain analytical techniques. For instance, in mass spectrometry, fragmentation patterns may be complex. Similarly, in nuclear magnetic resonance (NMR) spectroscopy, the thiol proton signal can be broad and its chemical shift influenced by concentration and solvent.
Chemical Stability: Thioamides, in general, can exhibit limited stability under certain conditions. They can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can complicate their handling and storage in academic research settings where long-term stability of synthesized compounds is often required. nih.gov
Opportunities for Future Research
The challenges associated with this compound open up numerous avenues for future academic investigation, from the development of novel synthetic strategies to the exploration of new applications.
Advanced Synthetic Methodologies: There is a significant opportunity for the development of more efficient and selective methods for the synthesis of sterically hindered thioamides. This could involve exploring novel thionating reagents that operate under milder conditions or developing catalytic methods for the direct C-H sulfanylation of N-(2,6-diethylphenyl)acetamide. The use of flow chemistry could also offer better control over reaction parameters, potentially improving yields and minimizing byproduct formation.
In-depth Mechanistic and Computational Studies: A detailed investigation into the reaction mechanisms of both the synthesis and potential degradation pathways of this compound would provide valuable insights. Computational studies, such as Density Functional Theory (DFT), could be employed to model transition states and predict reactivity, guiding the development of improved synthetic protocols.
Exploration of Biological Activity: While the specific biological profile of this compound is not extensively documented, related N-aryl mercaptoacetamide derivatives have shown promise as inhibitors of bacterial enzymes like metallo-β-lactamases and as anti-melanogenic agents. nih.govrsc.org This suggests a significant opportunity to investigate the potential of the target compound in these and other therapeutic areas. For instance, its structural similarity to other biologically active acetamides could warrant its evaluation as an antifungal or antibacterial agent.
Table 2: Potential Research Opportunities
| Research Area | Specific Focus | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Development of novel, high-yield synthetic routes for sterically hindered thioamides. | Improved access to this class of compounds for further research and potential applications. |
| Computational Chemistry | DFT modeling of reaction pathways and prediction of spectroscopic properties. | Deeper understanding of the compound's reactivity and assistance in its characterization. |
| Medicinal Chemistry | Screening for biological activity, such as enzyme inhibition or antimicrobial effects. nih.govrsc.org | Discovery of new therapeutic applications for this compound and its derivatives. |
| Materials Science | Investigation of its potential as a ligand for metal complexes or as a building block for novel polymers. falconediting.comroutledge.com | Development of new materials with unique electronic or optical properties. |
Materials Science Applications: The thioamide and thiol functionalities of this compound make it an interesting candidate for applications in materials science. It could potentially act as a ligand for the synthesis of novel metal complexes with catalytic or photophysical properties. Furthermore, its ability to undergo polymerization or be incorporated into larger molecular architectures could be explored for the development of new functional materials. falconediting.comroutledge.com
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing N-(2,6-Diethylphenyl)-2-sulfanylacetamide with high purity?
- Methodological Answer : Optimize reaction conditions using palladium or copper catalysts in organic solvents (e.g., DMF or THF) under controlled temperatures (80–120°C) and reaction times (12–24 hours). Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography. Key intermediates like 2,6-diethylaniline and sulfanylacetyl chloride are critical precursors .
- Data Consideration : Conflicting reports on optimal catalyst systems (e.g., Pd vs. Cu) require comparative yield analysis under identical conditions.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm aromatic proton environments (δ 6.8–7.2 ppm for diethylphenyl) and sulfanyl group integration (δ 3.1–3.5 ppm).
- IR : Identify characteristic bands for acetamide C=O (1650–1700 cm) and S-H (2550–2600 cm).
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical mass (~279.4 g/mol) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in antimicrobial studies?
- Methodological Answer :
- In vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Mechanistic Probes : Assess membrane disruption via fluorescent dyes (e.g., propidium iodide) or enzyme inhibition assays (e.g., β-lactamase activity) .
Q. What computational approaches are suitable for predicting the drug-likeness and target interactions of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to assess logP (optimal range: 2–3), bioavailability, and blood-brain barrier penetration.
- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on hydrogen bonding with acetamide and hydrophobic interactions with diethylphenyl groups .
- Validation : Cross-validate docking results with experimental IC values from enzyme inhibition assays .
Methodological Challenges and Solutions
Q. How can researchers resolve inconsistencies in reported reaction yields for this compound synthesis?
- Analysis : Divergent yields may stem from solvent polarity (e.g., THF vs. DMF affecting solubility) or catalyst loading (0.5–2 mol%). Conduct a Design of Experiments (DoE) to isolate critical variables.
- Solution : Optimize via response surface methodology (RSM), prioritizing temperature and catalyst ratio as key factors .
Q. What HPLC conditions are optimal for analyzing trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
